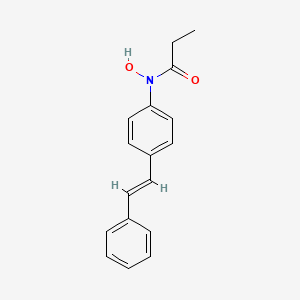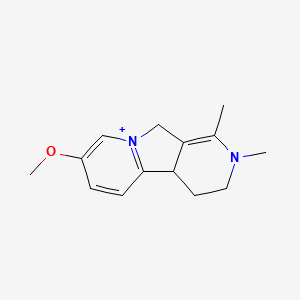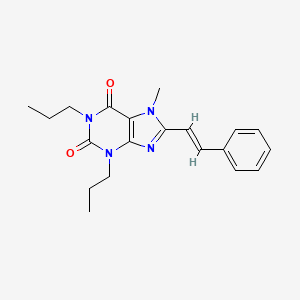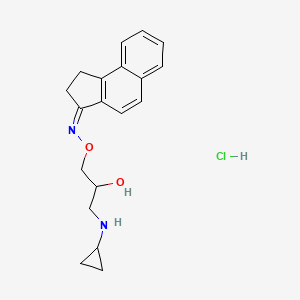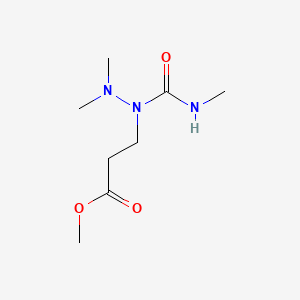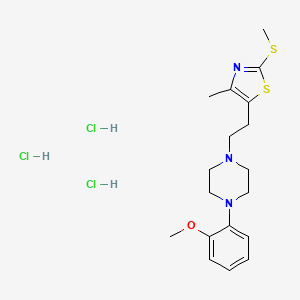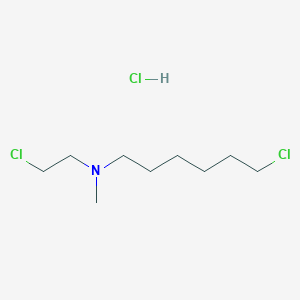
Ciclotropium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclotropium is a recently developed parasympathicolytic agent, which means it inhibits the parasympathetic nervous system. It is a quaternary ammonium compound with anticholinergic activity, primarily used to treat gastrointestinal or biliary colics and dysmenorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ciclotropium are not extensively documented. Typically, the production of such compounds involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Ciclotropium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .
Scientific Research Applications
Ciclotropium has several scientific research applications, including:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects in treating gastrointestinal disorders and dysmenorrhea.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
Ciclotropium exerts its effects by inhibiting the parasympathetic nervous system. It acts as an antagonist to muscarinic receptors, particularly the M3 receptors, which are involved in smooth muscle contraction. By blocking these receptors, this compound induces relaxation of smooth muscles, thereby alleviating symptoms associated with gastrointestinal and biliary colics .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Tiotropium: A long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).
Uniqueness
Ciclotropium is unique due to its specific action on gastrointestinal and biliary colics and its relatively recent development compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
764602-65-5 |
|---|---|
Molecular Formula |
C24H36NO2+ |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C24H36NO2/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3/q+1/t20-,21+,22?,23?,25? |
InChI Key |
WNMNMBROVJBYLM-CFKXAFPQSA-N |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


